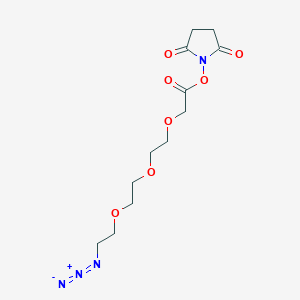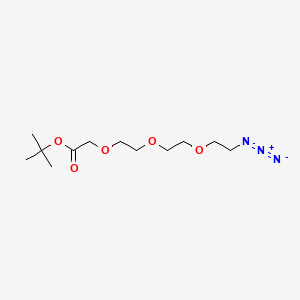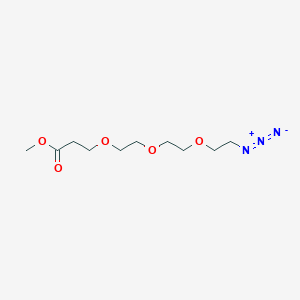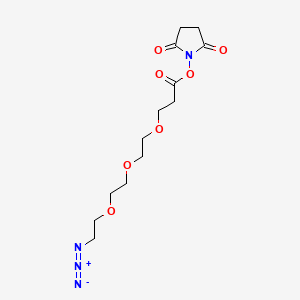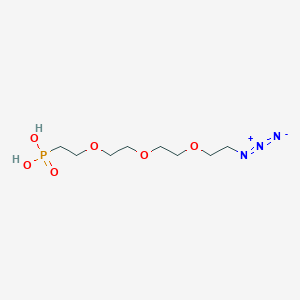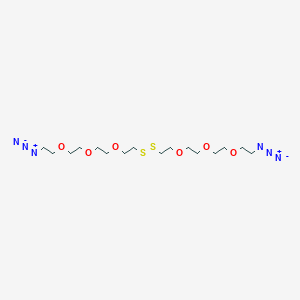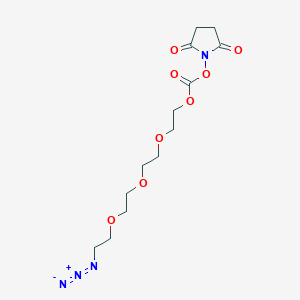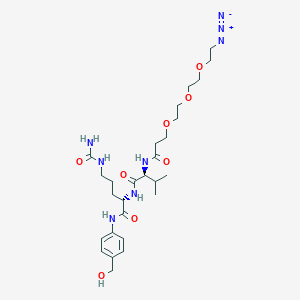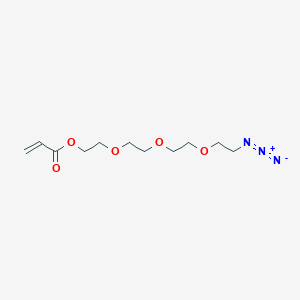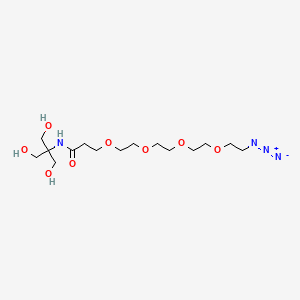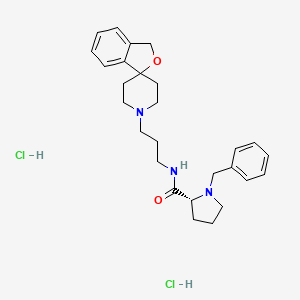
Ban orl 24
Vue d'ensemble
Description
Ban orl 24 is a nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) antagonist . It has an antagonistic effect on the nociceptin (NOP) receptor with a KI value of 0.24 nM in CHO cells . Ban orl 24 can be used for the research of cancer and analgesic .
Molecular Structure Analysis
Ban orl 24 has a molecular weight of 506.51 and a molecular formula of C27H37Cl2N3O2 . The chemical name for Ban orl 24 is (2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4’-piperidine]-1’-ylpropyl)pyrrolidine-2-carboxamide .
Physical And Chemical Properties Analysis
Ban orl 24 is an off-white solid . It has a molecular weight of 506.51 and a molecular formula of C27H37Cl2N3O2 . It is soluble in DMSO .
Applications De Recherche Scientifique
NOP Receptor Antagonist
Ban orl 24 is a selective antagonist of the nociceptin (NOP) receptor . It has a high affinity for the NOP receptor, with a pKi value of 9.62 . This makes it a potent tool for studying the role of NOP receptors in various biological processes .
Pain Research
Ban orl 24 has been used in pain research . In the mouse tail withdrawal assay, administration of Ban orl 24 (10 mg/kg) combined with N/OFQ (1 nmol) antagonized the pronociceptive and antinociceptive effects of given supraspinally and spinally, respectively .
Calcium Mobilization Studies
Ban orl 24 has been used to study calcium mobilization in cells . In neurons expressing NOP receptors, treatment with Ban orl 24 for 50 seconds enhanced the calcium current amplitude for both prepulse and postpulse .
Opioid Receptor Selectivity Studies
Ban orl 24 is selective for NOP receptors over μ-, δ-, and κ-opioid receptors . This selectivity makes it a valuable tool for studying the specific roles of these different opioid receptors .
Neuropharmacology
Ban orl 24 has been used in neuropharmacology research . It has been shown to reduce NOP-induced GTPγS binding and calcium mobilization in CHO cells .
Potential Cancer Research
Ban orl 24 has potential applications in cancer research . While the exact role of NOP receptors in cancer is not fully understood, Ban orl 24’s ability to selectively antagonize these receptors could make it a useful tool for investigating their role in cancer biology .
Mécanisme D'action
Target of Action
Ban orl 24 is a selective inhibitor of the Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) receptor . The NOP receptor is a G protein-coupled receptor that plays a crucial role in regulating various brain activities .
Mode of Action
Ban orl 24 exhibits a high affinity for the NOP receptor, making it a potent NOP inhibitor . When tested with CHO (hNOP) cells, Ban orl 24 demonstrated a high affinity to the cell membrane and higher selectivity compared with classical opioid receptors .
Biochemical Pathways
In SG neurons heterologously expressing NOP receptors with an enhanced basal facilitation ratio, treatment with Ban orl 24 for 50 seconds enhanced the Ca2+ current amplitude for both prepulse and postpulse . This suggests that Ban orl 24 may modulate calcium ion channels, affecting the downstream signaling pathways.
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
In the mouse tail withdrawal assay, administration of Ban orl 24 (10 mg/kg) combined with N/OFQ (1 nmol) antagonized the pronociceptive and antinociceptive effects of given supraspinally and spinally, respectively . . This suggests that Ban orl 24 can modulate pain perception.
Action Environment
It is recommended to store ban orl 24 at -20°c , suggesting that temperature could affect its stability.
Orientations Futures
Propriétés
IUPAC Name |
(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVITHVDIQNJY-KHZPMNTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ban orl 24 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BAN ORL 24?
A1: BAN ORL 24 functions as a nociceptin/orphanin FQ (NOP) receptor antagonist. [, , ] This means it binds to the NOP receptor and blocks the actions of its natural ligand, nociceptin/orphanin FQ.
Q2: The research mentions an "antidepressant-like effect" of BAN ORL 24. How is this effect linked to its interaction with the NOP receptor?
A2: While the exact mechanisms are still being investigated, studies suggest that the antidepressant-like effect of BAN ORL 24 might be related to the modulation of catecholaminergic systems in the brain. [, ] This suggests that blocking NOP receptors with BAN ORL 24 could influence the activity of neurotransmitters like dopamine and norepinephrine, which are known to play a role in mood regulation.
Q3: One study mentions the impact of BAN ORL 24 on "VMN SF-1/ARC POMC synapses." Can you elaborate on the significance of this finding?
A3: This research highlights the potential role of BAN ORL 24 in influencing energy homeostasis. [] The ventromedial nucleus of the hypothalamus (VMN), specifically neurons expressing steroidogenic factor-1 (SF-1), and proopiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) are key players in regulating appetite and energy balance. The study suggests that BAN ORL 24 might exert its effects by modulating neurotransmission at these synapses, potentially impacting feeding behavior and energy expenditure.
Q4: What are the future directions for research on BAN ORL 24 based on these findings?
A4: Future research could focus on several aspects:
- Further elucidating the link between NOP receptor antagonism and the catecholaminergic system: This includes investigating the specific signaling pathways and brain regions involved in mediating the antidepressant-like effects of BAN ORL 24. [, ]
- Exploring the therapeutic potential of BAN ORL 24 in metabolic disorders: This involves conducting preclinical and clinical studies to assess its efficacy in managing conditions like obesity and metabolic syndrome. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





